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Preclinical Efficacy vs. Single-Node Inhibitors

The following table summarizes key findings from non-clinical studies that directly compared gedateolisib to

approved single-node PAM inhibitors across a panel of breast cancer cell lines.
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. Gedatolisib (pan- . Capivasertib Everolimus
Metric Alpelisib (PI3Ka)
PIBK/ImTOR) (AKT) (mTORC1)

glucose metabolism,
migration, invasion [2]

[1]

Table References: Data is consolidated from a 2024 study in *npj Breast Cancer which used growth rate
(GR) metrics to objectively quantify the anti-proliferative and cytotoxic effects of the inhibitors across 28

breast cancer cell lines [1].*

Mechanism of Action & Signaling Pathway

Gedatolisib achieves its superior efficacy by simultaneously targeting all Class I PI3K isoforms (PI3Ka, [3,
Y, 6) and both mTOR complexes (MTORC1 and mTORC2). This multi-node inhibition more completely

shuts down the PAM pathway and prevents the adaptive resistance often seen with single-node inhibitors [1]

[3].

The diagram below illustrates the PAM pathway and the specific nodes targeted by different inhibitors.
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The diagram shows how Gedatolisib's multi-node inhibition provides a more comprehensive blockade

compared to the single-node inhibitors [1].
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Combination Therapy & Clinical Evidence

The strong rationale for simultaneously targeting the PAM, ER, and CDK4/6 pathways has been tested in

clinical trials, with impressive results.

VIKTORIA-1 Phase 3 Trial (Second-line+)

This study evaluated patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer after progression
on a CDK4/6 inhibitor [4].

. Median Progression-Free Hazard Ratio (HR) vs.

Regimen .
Survival (PFS) Fulvestrant

Gedatolisib + Palbociclib + 9.3 months [4] 0.24 (76% reduction in risk of
Fulvestrant (Triplet) progression) [4]
Gedatolisib + Fulvestrant 7.4 months [4] 0.33 (67% reduction in risk of
(Doublet) progression) [4]
Fulvestrant alone (Control) 2.0 months [4] -

The triplet regimen more than quadrupled median PFS compared to standard endocrine therapy alone, with

a manageable safety profile [4].

First-Line Therapy

A Phase 1b trial investigated gedatelisib combined with palbociclib and letrozole in patients with no prior

systemic therapy for advanced breast cancer [5].

e Median Progression-Free Survival (PFS): 48.4 months [5]

¢ Objective Response Rate (ORR): 79% in patients with evaluable disease [5]

¢ PIK3CA Mutation Status: Efficacy was comparable in patients with and without PIK3CA mutations,
suggesting a broader potential patient population [5].
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Detailed Experimental Protocols

For researchers, here is a summary of the key methodologies from the cited non-clinical and clinical studies.

In Vitro Cell Line Efficacy [1]

e Cell Models: 28 breast cancer cell lines with varying ER/HER2 status and PIK3CA/PTEN mutational
status.

¢ Drug Treatment: Cells were treated with gedatolisib, alpelisib, capivasertib, or everolimus across a
range of doses.

¢ Proliferation/Viability Assay: Cell viability was measured before and after 72 hours of treatment
using real-time cell viability assays.

¢ Data Analysis: Growth Rate (GR) metrics were calculated, which distinguish between cytostatic
(GRmax = 0) and cytotoxic (GRmax < 0) effects, providing a more accurate assessment of drug effect
than traditional endpoint assays.

¢ Functional Assays: Additional assays measured apoptosis, cell cycle distribution, glucose
consumption, lactate production, and protein synthesis.

In Vivo Combination Study [2]

e Animal Models: Breast cancer xenograft models established in immunocompromised mice.

e Treatment Groups: Mice were treated with vehicle, single agents (gedatolisib, palbociclib,
fulvestrant), doublet combinations, or the gedatolisib/palbociclib/fulvestrant triplet.

¢ Dosing: Drugs were administered at clinically relevant doses and schedules (e.g., gedatolisib 1V
weekly).

e Endpoint: Primary endpoint was tumor volume measurement over time, compared between groups
to assess synergy.

Clinical Trial Design (VIKTORIA-1) [4]

¢ Study Type: Randomized, open-label, Phase 3 trial.

e Patients: 392 patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer following
progression on CDK4/6i therapy.

¢ Intervention: Randomized 1:1:1 to gedatolisib + palbociclib + fulvestrant (triplet), gedatolisib +
fulvestrant (doublet), or fulvestrant alone.
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e Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent central review
(BICR).

Based on the current data, gedatolisib presents a compelling profile as a potent PAM pathway inhibitor. Its
multi-node mechanism, robust preclinical activity, and significant clinical efficacy in combinations,
particularly for managing resistance in advanced settings, position it as a promising candidate for future

therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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